tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Description
Historical Context and Development of Diazaspiro Chemistry
The exploration of spirocyclic compounds began with Adolf von Baeyer’s discovery of the first spiro structure in 1900, which laid the foundation for understanding three-dimensional molecular architectures. Diazaspiro systems, characterized by two nitrogen-containing rings sharing a single atom, emerged as a focal point in the mid-20th century due to their structural complexity and potential bioactivity. Early work focused on synthesizing simple diazaspiroalkanes, but advancements in cross-coupling reactions and protecting group strategies in the 1990s enabled access to more complex variants. For example, the incorporation of diazaspiro cores into PARP inhibitors highlighted their utility as piperazine bioisosteres, balancing rigidity and metabolic stability. The development of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride represents a milestone in this lineage, leveraging modern catalytic methods and computational modeling to optimize synthetic pathways.
Significance of Spirocyclic Compounds in Heterocyclic Chemistry
Spirocyclic compounds, including diazaspiro systems, are prized for their conformational rigidity, which reduces entropy penalties during target binding and enhances pharmacokinetic properties. The perpendicular arrangement of rings in these systems minimizes π-π stacking interactions, improving solubility and reducing aggregation in biological systems. Diazaspiro[4.5]decane derivatives, in particular, exhibit unique hydrogen-bonding capabilities due to their nitrogen atoms, enabling interactions with aspartate and tyrosine residues in proteins. Their structural diversity has led to applications in anticancer agents, enzyme inhibitors, and neurotransmitter modulators. For instance, spirocyclic steroids with nitrogen-containing rings demonstrate enhanced receptor selectivity compared to their non-spiro counterparts.
Classification of Diazaspiro[4.5]decane Compounds
Diazaspiro[4.5]decane compounds are classified based on ring size, substituent positioning, and functional groups. The this compound belongs to the bicyclic subclass, featuring a 4-membered azetidine ring fused to a 5-membered piperidine ring via a shared nitrogen atom. Key structural variants include:
| Compound | Substituents | Protecting Group | Salt Form |
|---|---|---|---|
| 1,8-Diazaspiro[4.5]decane | None | None | Free base |
| tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate | tert-butyloxycarbonyl (Boc) at N1 | None | Free base |
| This compound | Boc at N1 | Hydrochloride | Salt |
The Boc group stabilizes the amine during synthesis, while the hydrochloride salt enhances crystallinity and handling. Analogues such as 2,6-diazaspiro[4.5]decane derivatives exhibit distinct pharmacological profiles due to altered nitrogen positioning.
General Importance of N-Protected Heterocycles in Chemical Research
N-protected heterocycles, such as Boc-protected diazaspiro compounds, are indispensable in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions at the nitrogen center while maintaining compatibility with Pd-catalyzed cross-couplings and alkylations. For example, Boc deprotection using oxalyl chloride in methanol enables selective functionalization of diazaspiro scaffolds without disrupting sensitive moieties. This strategy has been critical in developing σ2 receptor ligands and PARP inhibitors, where precise control over nitrogen reactivity is essential. Additionally, Boc-protected intermediates facilitate the synthesis of steroidal spiroheterocycles, which show promise in anticancer and anti-inflammatory therapies.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNFQFBKPYPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of diazaspiro compounds exhibit potential antidepressant properties. A study demonstrated that modifications to the diazaspiro framework could enhance serotonin receptor affinity, suggesting that tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride could be explored for developing new antidepressants .
Anxiolytic Effects
Similar to its antidepressant potential, the compound's structural analogs have been investigated for anxiolytic effects. The spirocyclic structure may contribute to unique interactions with neurotransmitter systems involved in anxiety regulation .
Neuroprotective Properties
The neuroprotective effects of diazaspiro compounds are being studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them promising candidates for further research .
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical transformations allows chemists to create complex structures that may possess novel biological activities .
Synthesis of Peptide Mimetics
The compound can be utilized in the synthesis of peptide mimetics, which are crucial in drug design for enhancing stability and bioavailability compared to traditional peptides .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Spirocyclic compounds often differ in ring sizes, substituent positions, and functional groups. Key comparisons include:
Positional Isomerism
- tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 851325-42-3): This positional isomer places the carboxylate group at position 8 instead of 1. The similarity score between this compound and the target is 0.98 , indicating nearly identical physicochemical properties .
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6): Features a smaller spiro system (3.5 vs. 4.5) and a carboxylate at position 5. The reduced ring size may lower conformational flexibility, impacting biological activity .
Substituent Modifications
- tert-Butyl-1-(2,2,2-trifluoroacetyl)-1,8-diazaspiro[4.5]decane-8-carboxylate (20p) : Incorporates a trifluoroacetyl group at position 1, increasing electron-withdrawing effects and stability. It is synthesized in 88% yield as a white glassy solid .
- Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS: 1385696-68-3): Replaces the tert-butyl group with a benzyl ester, enhancing lipophilicity. Its molecular weight is 310.82 g/mol , higher than the target compound .
Physicochemical Properties
Notes:
Biological Activity
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS No. 1890715-57-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which is known to enhance biological activity through improved interactions with biological targets. The molecular formula is with a molecular weight of 240.34 g/mol. Its structural attributes include:
- Molecular Weight : 240.34 g/mol
- Boiling Point : Not available
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
- LogP (XLogP3-AA) : 1.5 (indicating moderate lipophilicity)
These properties suggest a favorable profile for absorption and distribution in biological systems, making it a candidate for further pharmacological exploration .
Anticancer Properties
Recent studies have indicated that compounds similar to tert-butyl 1,8-diazaspiro[4.5]decane derivatives exhibit promising anticancer activity. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than conventional chemotherapeutics like bleomycin . The spirocyclic structure enhances the binding affinity to target proteins involved in cancer progression.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been investigated. It has been noted that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .
Antimicrobial Activity
Preliminary data suggest that compounds within the diazaspiro family may possess antimicrobial properties. For example, studies have indicated that certain derivatives can inhibit the growth of various fungi strains by targeting chitin synthase, an essential enzyme for fungal cell wall integrity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis in tumor cells | |
| Neuroprotective | Inhibition of AChE and BuChE | |
| Antimicrobial | Inhibition of chitin synthase |
Recent Research Insights
- Anticancer Mechanisms : A study highlighted the efficacy of spirocyclic compounds in inhibiting IKKβ, a kinase involved in inflammatory responses linked to cancer progression. This inhibition was associated with enhanced apoptosis in specific cancer cell lines .
- Neuroprotection : Another investigation focused on the dual inhibition of cholinesterases by piperidine derivatives, showcasing their potential as cognitive enhancers in Alzheimer's disease models. These compounds demonstrated significant antioxidant properties alongside their enzyme inhibition capabilities .
- Antimicrobial Studies : Research into the antifungal activity of related compounds revealed that they could effectively suppress the growth of Candida albicans and Aspergillus fumigatus by disrupting cell wall synthesis pathways .
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cystine transporters) .
- DFT Calculations : Analyze electronic properties of the spirocyclic core to modify reactivity (e.g., adjusting Boc group positioning) .
- ADMET Prediction : Tools like SwissADME assess permeability and toxicity risks early in development .
What strategies improve synthetic yield during scale-up?
Advanced Research Question
- Solvent Optimization : Replace THF with 2-MeTHF for safer Boc protection .
- Catalysis : Use DMAP to accelerate Boc group incorporation (yield improvement from 65% to >85%) .
- Process Monitoring : Implement in-line FTIR to detect reaction endpoints and minimize byproducts .
How are impurities profiled and controlled during synthesis?
Advanced Research Question
- HPLC Method Development : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 210 nm .
- MS/MS Fragmentation : Identify common impurities (e.g., de-Boc product, m/z 176.1) and adjust purification protocols .
- Regulatory Alignment : Follow ICH Q3A guidelines for qualification thresholds (>0.1% requires identification) .
What is the role of this compound in spirocyclic chemistry research?
Advanced Research Question
- Scaffold Diversification : The 1,8-diazaspiro[4.5]decane core serves as a template for generating analogs (e.g., substituting Boc with carbamates or ureas) .
- Conformational Studies : Use X-ray crystallography or NOESY NMR to analyze ring puckering effects on bioactivity .
- Cross-Disciplinary Applications : Explore its use in metal-organic frameworks (MOFs) for catalysis, leveraging the spirocyclic amine’s chelation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
